molecular formula C18H20F3N3O3 B12616596 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B12616596
M. Wt: 383.4 g/mol
InChI Key: CPRGHDYXCODOCZ-UHFFFAOYSA-N
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Description

This compound (CAS: 39630-19-8; molecular formula: C₁₇H₁₉F₃N₂O₂; molar mass: 340.34 g/mol) features a pyrrolidin-2-one core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a piperidine-4-carboxamide moiety at position 3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

Molecular Formula

C18H20F3N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

1-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-6-4-11(5-7-23)16(22)26/h1-3,9,11-12H,4-8,10H2,(H2,22,26)

InChI Key

CPRGHDYXCODOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and coupled with the pyrrolidine derivative. Common reagents used in these reactions include trifluoromethylating agents, amines, and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Structure and Composition

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₃F₃N₂O₃
  • Molecular Weight : 303.25 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. In studies, analogs of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide demonstrated promising results against colon carcinoma and breast cancer cell lines, indicating potential as chemotherapeutic agents .

Anticonvulsant Activity

The structural characteristics of the compound suggest potential anticonvulsant effects. Similar pyrrolidine derivatives have been explored for their ability to modulate neurotransmitter systems, which could lead to the development of new treatments for epilepsy and related disorders .

Selective Serotonin Reuptake Inhibitors (SSRIs)

The trifluoromethyl group is known to enhance the selectivity and potency of compounds acting on serotonin transporters. This suggests that the compound may have applications in treating depression and anxiety disorders by acting as a selective serotonin reuptake inhibitor .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine moiety is synthesized through cyclization reactions.
  • Introduction of Trifluoromethyl Group : Utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonate allows for the incorporation of the trifluoromethyl group into the aromatic system.
  • Carbonyl Group Addition : The final steps involve introducing the carbonyl functionality through acylation reactions.

These synthetic strategies have been optimized for yield and purity, making them suitable for further biological testing.

Case Study 1: Anticancer Screening

In a study published in Compounds, derivatives similar to this compound were screened against multiple cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Evaluation

A series of pyrrolidine-based compounds were evaluated for anticonvulsant activity using animal models. Compounds exhibiting structural similarities to this compound demonstrated significant protection against seizure induction in rodent models, suggesting potential therapeutic applications in epilepsy treatment .

Mechanism of Action

The mechanism of action of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analog with 4-Methoxyphenyl Substitution

Compound : 1-[[1-(4-Methoxyphenyl)-5-oxo-pyrrolidine-3-carbonyl]-piperidine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide ()

  • Key Differences :
    • Substituent : Replaces the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl ring.
    • Amide Side Chain : Uses a tetrahydro-2H-pyran-4-ylmethyl amide instead of the simpler carboxamide.
  • Implications :
    • The methoxy group (electron-donating) contrasts with the electron-withdrawing trifluoromethyl group, altering electronic properties and binding interactions.
    • The bulky tetrahydro-2H-pyran substituent may reduce membrane permeability compared to the parent compound .

Pyridazinyl and Trifluoromethylpyridinyloxy Derivatives

Compound : N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide ()

  • Key Differences: Core Structure: Replaces pyrrolidinone with a pyridazine ring and introduces a methylene-linked trifluoromethylpyridinyloxy phenyl group.
  • Implications :
    • The pyridazine core may enhance π-π stacking interactions but reduce conformational flexibility.
    • The trifluoromethyl group on pyridine could improve metabolic stability but increase steric hindrance .

Halogen-Substituted Pyrazole Analogs

Compound : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()

  • Key Differences: Core: Pyrazole instead of pyrrolidinone. Substituents: 4-Chloro and 4-fluoro groups on phenyl rings.
  • Implications :
    • Halogens (Cl, F) modulate electronic effects and bioavailability but may introduce toxicity risks.
    • The pyrazole ring’s planar structure could enhance target binding but reduce solubility .

Carboxamide Derivatives with Heterocyclic Variations

Examples ():

  • N-[5-Oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]cyclopentanecarboxamide : Cyclopentane carboxamide may improve lipophilicity but reduce aqueous solubility.
  • Implications : Heterocyclic variations significantly alter pharmacokinetic profiles and target selectivity .

Research Implications

  • Trifluoromethyl Group : Critical for metabolic stability and target affinity; substitution with methoxy or halogens requires careful evaluation of electronic effects .
  • Amide Side Chains : Simpler carboxamides (as in the target compound) favor solubility, while bulky groups (e.g., tetrahydro-2H-pyran) may hinder absorption .
  • Heterocyclic Cores: Pyrrolidinone offers flexibility, pyridazine enhances stacking, and pyrazole introduces planarity—each with distinct pharmacological trade-offs .

Biological Activity

1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16F3N3O3\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{3}

Key Structural Features:

  • Pyrrolidine and Piperidine Rings : These nitrogen-containing heterocycles are known for their diverse biological activities.
  • Trifluoromethyl Group : This substituent can enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetics.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a study on pyridine derivatives demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that similar structural motifs may confer anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that certain analogs can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .

3. Neuroprotective Properties

Neuroprotective effects have also been reported, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in conditions like Alzheimer's disease. Compounds with similar structures have shown to inhibit acetylcholinesterase (AChE), which is critical in neurodegeneration .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The inhibition of key enzymes such as AChE and butyrylcholinesterase (BuChE) is crucial for its neuroprotective activity.
  • Modulation of Signaling Pathways : Studies suggest that the compound may influence inflammatory signaling pathways, including NF-kB, thus reducing inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

StudyFindings
Study A Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values around 10 µM.
Study B Found anti-inflammatory activity through inhibition of TNF-alpha production in LPS-stimulated macrophages.
Study C Reported neuroprotective effects in a scopolamine-induced memory impairment model in mice, showing improved cognitive function.

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